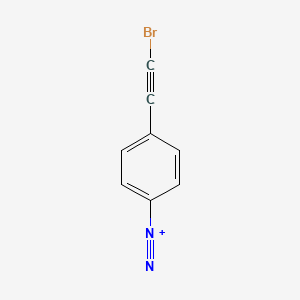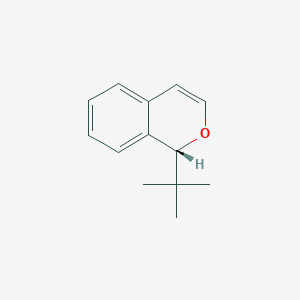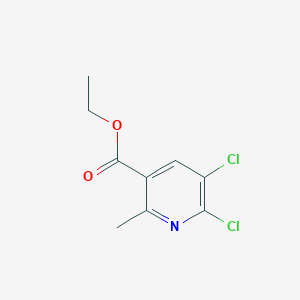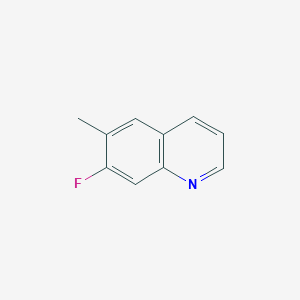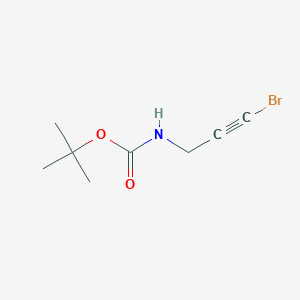
C35H36ClNO5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C35H36ClNO5 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorinated aromatic ring and multiple functional groups that contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C35H36ClNO5 typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of a chlorinated aromatic compound with a series of other organic reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
C35H36ClNO5: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of This compound are typically carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C35H36ClNO5: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of C35H36ClNO5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
C35H36ClNO5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C35H35ClNO5: This compound differs by one hydrogen atom and may have slightly different reactivity and applications.
In comparison, This compound stands out due to its specific combination of functional groups and its unique reactivity profile, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C35H36ClNO5 |
|---|---|
Poids moléculaire |
586.1 g/mol |
Nom IUPAC |
3-benzyl-7-[2-[1-(4-chlorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C35H36ClNO5/c1-22-27-15-16-30(23(2)33(27)42-34(39)28(22)20-24-8-4-3-5-9-24)41-21-31(38)37-19-18-35(40)17-7-6-10-29(35)32(37)25-11-13-26(36)14-12-25/h3-5,8-9,11-16,29,32,40H,6-7,10,17-21H2,1-2H3 |
Clé InChI |
MESXQYPVOTYEMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC4(CCCCC4C3C5=CC=C(C=C5)Cl)O)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


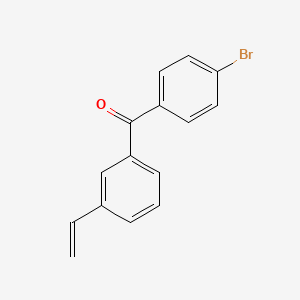
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
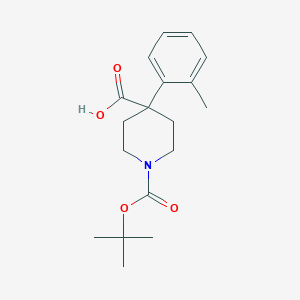

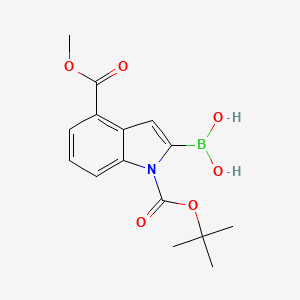
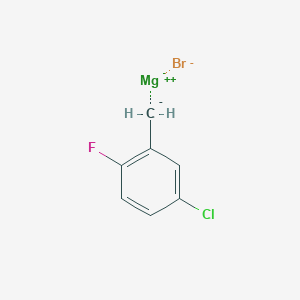
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
